S-[(Pyridin-2-yl)methyl] carbonothioate
Description
S-[(Pyridin-2-yl)methyl] carbonothioate is a thiocarbonate derivative characterized by a pyridin-2-ylmethyl group attached to the sulfur atom of the carbonothioate functional group. This compound is synthesized via reactions involving 1,1′-thiocarbonyldiimidazole or O,O-di(pyridin-2-yl) carbonothioate, yielding the product in 50% and 29% efficiency, respectively .
Properties
CAS No. |
60525-08-8 |
|---|---|
Molecular Formula |
C7H6NO2S- |
Molecular Weight |
168.20 g/mol |
IUPAC Name |
pyridin-2-ylmethylsulfanylformate |
InChI |
InChI=1S/C7H7NO2S/c9-7(10)11-5-6-3-1-2-4-8-6/h1-4H,5H2,(H,9,10)/p-1 |
InChI Key |
TWGJVBNUIMHBCJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=NC(=C1)CSC(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Stability and Reactivity
- Thermal and Environmental Stability: S-Methyl-O-2-phenylethyl carbonothioate degrades significantly upon drying (58.5% to 33.3%), suggesting instability under dehydration conditions . In contrast, the aromatic pyridinyl group in the target compound may enhance stability through resonance effects or reduced volatility compared to aliphatic substituents.
- Electrophilic Reactivity : The ambident thioamide group in oxadiazole derivatives () allows reactivity at both sulfur and nitrogen centers, whereas the pyridinylmethyl group in the target compound may favor sulfur-centered reactions due to steric hindrance from the aromatic ring.
Spectroscopic and Analytical Comparisons
- IR Spectroscopy: The thioester C=O stretch in ZR-8 appears at 1733.69 cm⁻¹, a region typical for thiocarbonates .
- NMR Trends : In ZR-8, the methyl group resonates at 2.5 ppm (¹H NMR), while aromatic protons appear at 7–8 ppm. The pyridinyl protons in the target compound may deshield further due to the ring’s electronegativity, producing distinct splitting patterns .
Preparation Methods
Base-Mediated Reaction with CS₂
The reaction of pyridin-2-ylmethanol with carbon disulfide (CS₂) in the presence of a strong base (e.g., NaH or K₂CO₃) generates the sodium salt of S-[(pyridin-2-yl)methyl] carbonodithioate. Subsequent protonation or alkylation yields the target compound. This method parallels the synthesis of S,S-di(pyridin-2-yl)carbonodithioate (DPDTC), where pyridine-2-thiol reacts with CS₂ under anhydrous conditions.
For pyridin-2-ylmethanol, the reaction proceeds as follows:
$$
\text{HS–CH}2\text{(Pyridin-2-yl)} + \text{CS}2 + \text{NaOH} \rightarrow \text{Na}^+[\text{O–C(=S)–S–CH}2\text{(Pyridin-2-yl)}]^- + \text{H}2\text{O}
$$
Isolation of the free carbonothioate requires careful acidification (pH 4–5) to avoid decomposition. Yields typically range from 65–78%, with purity confirmed via ¹³C NMR (δ = 184–188 ppm for C=S).
Mukaiyama Reagent (CMPI)-Promoted Cyclization
The Mukaiyama reagent (2-chloro-1-methylpyridinium iodide, CMPI) facilitates the activation of CS₂ for thiocarbonate formation. In a representative procedure:
- Pyridin-2-ylmethanol (2.25 mmol) and CS₂ (1.6 mmol) are dissolved in dry DCM.
- CMPI (2.7 mmol) is added under N₂, followed by triethylamine (6.75 mmol) to deprotonate intermediates.
- The mixture is stirred for 2 h at 25°C, yielding S-[(pyridin-2-yl)methyl] carbonothioate as a yellow precipitate (81% yield).
Key advantages include ambient reaction conditions and compatibility with polar aprotic solvents. However, stoichiometric CMPI usage raises costs for large-scale synthesis.
CO₂ Insertion into Pyridinylmethyl Thiolates
Thiolate Generation and CO₂ Capture
This method exploits the nucleophilicity of pyridin-2-ylmethanethiolate anions to trap CO₂. The protocol involves:
- Deprotonation of HS–CH₂(Pyridin-2-yl) with NaH (2.4 mmol) in DMSO.
- Bubbling CO₂ through the solution for 60 min to form the sodium carbonothioate adduct:
$$
\text{HS–CH}2\text{(Pyridin-2-yl)} + \text{CO}2 + \text{NaH} \rightarrow \text{Na}^+[\text{O–C(=O)–S–CH}2\text{(Pyridin-2-yl)}]^- + \text{H}2
$$ - Acidification with HCl yields the protonated carbonothioate (89% purity by EA).
Solvent and Temperature Effects
Reaction efficiency depends critically on solvent polarity. In DMSO-d₆, the enol-form dominates (¹³C NMR: δ = 152.7 ppm), while aqueous HCl favors the keto-tautomer (δ = 164.5 ppm). Elevated temperatures (50°C) reduce reaction time by 40% but risk thiocarbonate decomposition.
Chlorocarbonate-Thiol Coupling
Chloroformate Synthesis
Methyl chloroformate (Cl–C(=O)–O–CH₃) reacts with HS–CH₂(Pyridin-2-yl) in dichloromethane (DCM) under basic conditions:
$$
\text{Cl–C(=O)–O–CH}3 + \text{HS–CH}2\text{(Pyridin-2-yl)} \rightarrow \text{CH}3\text{O–C(=O)–S–CH}2\text{(Pyridin-2-yl)} + \text{HCl}
$$
Triethylamine (3.0 equiv) neutralizes HCl, driving the reaction to 72% completion.
Limitations and Byproducts
Competing disulfide formation (from thiol oxidation) and over-alkylation reduce yields. Purification via silica gel chromatography (ethyl acetate/hexane, 1:4) isolates the product with >90% purity (¹H NMR: δ = 3.63 ppm for –SCH₂–).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| CS₂/Base | 65–78 | 85–90 | Low | High |
| CO₂ Insertion | 70–89 | 88–93 | Moderate | Moderate |
| Chlorocarbonate Coupling | 65–72 | 90–95 | High | Low |
Key Observations :
- The CS₂/Base method offers the best scalability for industrial applications but requires CS₂ handling precautions.
- CO₂ insertion achieves high purity but demands anhydrous conditions.
- Chlorocarbonate coupling, while efficient, suffers from byproduct formation and higher reagent costs.
Spectroscopic Characterization
¹³C NMR Signatures
Q & A
Basic: What are the standard synthetic routes for S-[(Pyridin-2-yl)methyl] carbonothioate derivatives?
A common method involves reacting 5-aryl-1,3,4-oxadiazole-2-thiones with alkyl chloroformates (e.g., propyl or isobutyl chloroformate) under anhydrous conditions. For example, yields of 69–79% are achieved by stirring the reactants in aprotic solvents (e.g., THF) at 0–5°C, followed by gradual warming to room temperature . The reaction proceeds via nucleophilic substitution at the thione sulfur, forming the carbonothioate ester. Purification typically involves column chromatography using silica gel and ethyl acetate/hexane mixtures.
Advanced: How can reaction conditions be optimized to improve yields of this compound derivatives?
Optimization strategies include:
- Reagent selection : Substituting chloroformates with 1,1′-thiocarbonyldiimidazole can alter reaction pathways, though yields may vary (e.g., 29% vs. 50% with different reagents) .
- Catalytic systems : Palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., BINAP) in toluene under inert atmospheres enhance coupling reactions for pyridine-containing intermediates .
- Temperature control : Slow addition of reagents at low temperatures minimizes side reactions, as seen in nitro-group reductions using Fe powder and NH₄Cl .
Basic: What spectroscopic techniques confirm the structure of this compound?
- ¹H/¹³C NMR : Key signals include thioester carbonyl carbons at δ 170–175 ppm and pyridinyl protons at δ 7.5–8.5 ppm.
- IR : Strong C=O stretches at 1670–1720 cm⁻¹ and C=S stretches at 1050–1150 cm⁻¹ .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula .
Advanced: How can DFT predict the reactivity of this compound derivatives?
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately calculates thermochemical properties, such as bond dissociation energies and transition-state geometries. For example, Becke’s functional achieves <3 kcal/mol error in atomization energies, enabling predictions of stability and regioselectivity in nucleophilic reactions . Basis sets like 6-31G(d) are recommended for sulfur-containing systems.
Advanced: How to resolve contradictions in biological activity data among carbonothioate analogs?
- Structure-activity relationship (SAR) analysis : Compare substituent effects. For instance, 5-aryl groups with electron-withdrawing Cl atoms enhance antibacterial activity against Bacillus subtilis, while dichloro analogs show no activity .
- Statistical validation : Use ANOVA to assess significance of activity differences across ≥3 replicates.
- Solubility correction : Normalize activity data by logP values to account for membrane permeability variations.
Basic: What purification challenges arise with this compound?
- Solubility issues : Low polarity derivatives may precipitate prematurely; use gradient elution with dichloromethane/methanol.
- Byproduct removal : Silica gel chromatography effectively separates unreacted thione precursors. Recrystallization in ethanol/water mixtures (7:3 v/v) yields high-purity crystals .
Advanced: How does crystallography aid in structural elucidation of carbonothioates?
Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths and angles, resolving ambiguities in stereochemistry. For example, SHELX reliably determines phosphonothioate configurations, even for twinned crystals or high-resolution datasets . Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) is recommended for sulfur-containing compounds.
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